2-{[(4-Fluorophenyl)methyl]amino}propanoic acid
Overview
Description
“2-{[(4-Fluorophenyl)methyl]amino}propanoic acid” is a biochemical compound with the molecular formula C10H12FNO2 . It is also known as “2-{[(4-fluorophenyl)methyl]amino}acetic acid hydrochloride” with a CAS Number of 1209190-30-6 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The molecular weight of “this compound” is 197.21 . The InChI code for this compound is 1S/C9H10FNO2.ClH/c10-8-3-1-7 (2-4-8)5-11-6-9 (12)13;/h1-4,11H,5-6H2, (H,12,13);1H .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Practical Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds, like 2-Fluoro-4-bromobiphenyl, illustrates the interest in developing practical methods for producing fluorinated intermediates due to their valuable properties in pharmaceuticals and agrochemicals. These compounds often require specific synthetic routes to incorporate fluorine or its analogs into organic frameworks, highlighting the importance of innovative synthesis methods for compounds similar to 2-{[(4-Fluorophenyl)methyl]amino}propanoic acid (Qiu et al., 2009).
Analytical and Biochemical Applications
- Chemosensors for Analyte Detection : Compounds based on specific structural frameworks, such as 4-Methyl-2,6-diformylphenol, have been developed as chemosensors for detecting a variety of analytes. This indicates a potential application for this compound in developing novel chemosensors, exploiting its unique structure for selective analyte recognition and binding (Roy, 2021).
Biotechnological Uses
- Fluorinated Amino Acids in Protein Design : The incorporation of fluorinated amino acids into proteins is a cutting-edge area of research, aiming to enhance protein stability and introduce novel properties. Fluorinated analogs of hydrophobic amino acids, for example, have shown promise in stabilizing proteins against thermal and chemical denaturation. This suggests potential research avenues for this compound in protein engineering, given its fluorinated phenyl group, which could influence protein interaction and stability (Buer & Marsh, 2012).
Potential Applications in Environmental and Health Sciences
- Degradation of Environmental Contaminants : Advanced oxidation processes (AOPs) have been applied to degrade environmental contaminants like acetaminophen, leading to various by-products. Research into compounds like this compound could explore their role in either facilitating or inhibiting the degradation of pollutants, considering the reactivity of similar compounds in AOPs (Qutob et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-7(10(13)14)12-6-8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHHULZCRCOQED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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